![molecular formula C16H15N3O B3122997 4-[(methylanilino)methyl]-1(2H)-phthalazinone CAS No. 303995-67-7](/img/structure/B3122997.png)
4-[(methylanilino)methyl]-1(2H)-phthalazinone
Overview
Description
4-[(methylanilino)methyl]-1(2H)-phthalazinone is a chemical compound with the molecular formula C16H15N3O. It contains a total of 37 bonds, including 22 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, and 12 aromatic bonds .
Molecular Structure Analysis
The molecular structure of 4-[(methylanilino)methyl]-1(2H)-phthalazinone includes 3 six-membered rings and 1 ten-membered ring . It contains a total of 35 atoms, including 15 Hydrogen atoms, 16 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom .Scientific Research Applications
Antimicrobial Properties
Phthalazinone derivatives, closely related to 4-[(methylanilino)methyl]-1(2H)-phthalazinone, have shown pronounced antimicrobial activities. For instance, certain phthalazinone compounds have demonstrated effectiveness against various bacterial and fungal strains, including S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans, and C. parapsilosis (Önkol et al., 2008).
Anticancer Potential
Several studies have synthesized novel phthalazinone derivatives with expected anticancer activity. These derivatives have been tested in vitro against different cancer cell lines, showing promising results in some cases. For example, certain 1,4-disubstituted phthalazines displayed higher activity than cisplatin control in vitro tests (Li et al., 2006).
Antifungal Activities
Substituted phthalazin-1(2H)-ones, including 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, have shown remarkable antifungal activities against strains of dermatophytes and Cryptococcus neoformans, as well as against some clinical isolates. This indicates potential for developing novel antifungal agents based on the phthalazinone structure (Derita et al., 2013).
Polymer Science Applications
Phthalazinone derivatives are also significant in the field of polymer science. For example, novel heterocyclic poly(arylene ether ketone)s have been prepared from phthalazinone-containing monomers. These polymers exhibit diverse properties, including excellent thermal stability and solubility in common organic solvents, potentially useful in various industrial applications (Cheng et al., 2007).
properties
IUPAC Name |
4-[(N-methylanilino)methyl]-2H-phthalazin-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19(12-7-3-2-4-8-12)11-15-13-9-5-6-10-14(13)16(20)18-17-15/h2-10H,11H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCUIKSPGKXNEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNC(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.